molecular formula C19H17ClO3 B3986052 6-chloro-4-ethyl-7-(1-phenylethoxy)-2H-chromen-2-one

6-chloro-4-ethyl-7-(1-phenylethoxy)-2H-chromen-2-one

Cat. No. B3986052
M. Wt: 328.8 g/mol
InChI Key: DPHVELTWDNINRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-4-ethyl-7-(1-phenylethoxy)-2H-chromen-2-one, also known as Clotrimazole, is a synthetic organic compound used as an antifungal medication. It belongs to the class of imidazole derivatives and is commonly used to treat various skin infections caused by fungi. Clotrimazole is also used in research studies to investigate its mechanism of action and potential therapeutic applications.

Mechanism of Action

6-chloro-4-ethyl-7-(1-phenylethoxy)-2H-chromen-2-one exerts its antifungal activity by inhibiting the enzyme lanosterol 14-alpha-demethylase, which is involved in the synthesis of ergosterol. This leads to a decrease in ergosterol levels, causing the fungal cell membrane to become unstable and leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and few side effects in humans. It is generally well-tolerated and has a low potential for drug interactions. This compound is metabolized in the liver and excreted in the urine.

Advantages and Limitations for Lab Experiments

6-chloro-4-ethyl-7-(1-phenylethoxy)-2H-chromen-2-one is a widely used antifungal agent that is readily available and relatively inexpensive. It has a broad spectrum of activity against various fungi and has been shown to be effective in treating a range of fungal infections. However, its use is limited by its poor solubility in water, which can make it difficult to administer in certain situations.

Future Directions

Further research is needed to fully understand the mechanism of action of 6-chloro-4-ethyl-7-(1-phenylethoxy)-2H-chromen-2-one and its potential therapeutic applications. Studies are ongoing to investigate its use in treating cancer, Alzheimer's disease, and other conditions. New formulations of this compound are also being developed to improve its solubility and bioavailability, which may expand its potential uses in the future.

Scientific Research Applications

6-chloro-4-ethyl-7-(1-phenylethoxy)-2H-chromen-2-one has been extensively studied for its antifungal activity and mechanism of action. It has been shown to inhibit the synthesis of ergosterol, a key component of fungal cell membranes, leading to cell death. This compound has also been investigated for its potential use in treating other diseases, such as cancer and Alzheimer's disease.

properties

IUPAC Name

6-chloro-4-ethyl-7-(1-phenylethoxy)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClO3/c1-3-13-9-19(21)23-17-11-18(16(20)10-15(13)17)22-12(2)14-7-5-4-6-8-14/h4-12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPHVELTWDNINRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-4-ethyl-7-(1-phenylethoxy)-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
6-chloro-4-ethyl-7-(1-phenylethoxy)-2H-chromen-2-one
Reactant of Route 3
Reactant of Route 3
6-chloro-4-ethyl-7-(1-phenylethoxy)-2H-chromen-2-one
Reactant of Route 4
Reactant of Route 4
6-chloro-4-ethyl-7-(1-phenylethoxy)-2H-chromen-2-one
Reactant of Route 5
Reactant of Route 5
6-chloro-4-ethyl-7-(1-phenylethoxy)-2H-chromen-2-one
Reactant of Route 6
Reactant of Route 6
6-chloro-4-ethyl-7-(1-phenylethoxy)-2H-chromen-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.